molecular formula C19H14Cl2N2OS B2493554 N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide CAS No. 321429-98-5

N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide

Cat. No.: B2493554
CAS No.: 321429-98-5
M. Wt: 389.29
InChI Key: KISPWBYSMDMDOK-UHFFFAOYSA-N
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Description

N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide is a synthetic organic compound characterized by the presence of a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole ring. This intermediate is then reacted with an allyl group to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide
  • N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide
  • N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2OS/c1-2-9-22-18(24)12-3-5-13(6-4-12)19-23-17(11-25-19)15-8-7-14(20)10-16(15)21/h2-8,10-11H,1,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISPWBYSMDMDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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